molecular formula C11H9NS B14374275 Phenyl(1H-pyrrol-2-yl)methanethione CAS No. 89444-66-6

Phenyl(1H-pyrrol-2-yl)methanethione

Cat. No.: B14374275
CAS No.: 89444-66-6
M. Wt: 187.26 g/mol
InChI Key: IGMQUELHLQAWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(1H-pyrrol-2-yl)methanethione is an organic compound that belongs to the class of heterocyclic compounds It features a phenyl group attached to a pyrrole ring, which is further connected to a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1H-pyrrol-2-yl)methanethione typically involves the reaction of pyrrole derivatives with phenylmethanethione. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1H-pyrrol-2-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl(1H-pyrrol-2-yl)methanethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(1H-pyrrol-2-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Phenyl(1H-pyrrol-2-yl)methanethione can be compared with other similar compounds, such as:

Properties

CAS No.

89444-66-6

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

phenyl(1H-pyrrol-2-yl)methanethione

InChI

InChI=1S/C11H9NS/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H

InChI Key

IGMQUELHLQAWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=CC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.